Absolute Configuration at C-14: 14β (14S) vs. 14α (14R) Established by X-Ray Crystallography
The absolute configuration of 14-epicorynoline was unambiguously determined as 11S, 13R, 14S via single-crystal X-ray diffraction analysis of its bromoacetate derivative [1]. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.056 Å, b = 7.400 Å, c = 13.959 Å, β = 94.09°, and two molecules per unit cell, refined to R = 0.082 for 1195 reflections. By contrast, corynoline was established as 11S, 13R, 14R through chemical correlation with 14-epicorynoline via Emde degradation and subsequent X-ray analysis [2]. This defines the stereochemical relationship as epimeric at C-14.
| Evidence Dimension | Absolute configuration at C-14 (C-1 position in IUPAC numbering) |
|---|---|
| Target Compound Data | 11S, 13R, 14S (14β); Space group P2₁; a=10.056 Å, b=7.400 Å, c=13.959 Å, β=94.09°, Z=2, R=0.082 [1] |
| Comparator Or Baseline | Corynoline: 11S, 13R, 14R (14α); configuration established by chemical correlation with 14-epicorynoline and X-ray analysis [2] |
| Quantified Difference | Epimeric at C-14 (S vs. R); distinct crystallographic unit cell parameters confirm non-identical solid-state packing |
| Conditions | X-ray diffraction (heavy-atom method) on (+)-14-epicorynoline bromoacetate monoclinic crystals [1]; Emde degradation chemical correlation [2] |
Why This Matters
Unambiguous stereochemical identity is prerequisite for any biological assay interpretation and regulatory compliance in preclinical research; the defined absolute configuration eliminates the risk of epimeric contamination in pharmacological studies.
- [1] Takao N, Kamigauchi M, Iwasa K, Okamura K. Über die kristall- und molekülstruktur und die absolute konfiguration des (+)-14-epicorynolin-bromacetats. Tetrahedron 1979;35(9):1099-1107. DOI: 10.1016/0040-4020(79)85057-7. View Source
- [2] Takao N, Kamigauchi M, Okamura K. Die absolute konfiguration des (+)-corynolins. Tetrahedron 1979;35(16):1977-1979. DOI: 10.1016/0040-4020(79)85057-7. View Source
